molecular formula C20H37ClO4 B8067921 rac 1,2-Bis-palmitol-3-chloropropanediol-d5

rac 1,2-Bis-palmitol-3-chloropropanediol-d5

Cat. No.: B8067921
M. Wt: 382.0 g/mol
InChI Key: HXIJDVVJICNXGY-UOMOFSHISA-N
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Description

rac 1,2-Bis-palmitol-3-chloropropanediol-d5 is a complex organic compound with a unique structure that includes deuterium atoms, a formyloxy group, and a hexadecanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac 1,2-Bis-palmitol-3-chloropropanediol-d5 typically involves multiple steps, starting with the preparation of the deuterated intermediate. The process may include the following steps:

    Deuteration: Introduction of deuterium atoms into the precursor molecule.

    Formylation: Addition of a formyloxy group to the deuterated intermediate.

    Esterification: Formation of the hexadecanoate ester through a reaction with hexadecanoic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

rac 1,2-Bis-palmitol-3-chloropropanediol-d5 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyloxy group to an alcohol or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, rac 1,2-Bis-palmitol-3-chloropropanediol-d5 is used as a precursor for the synthesis of other deuterated compounds, which are valuable in studying reaction mechanisms and isotope effects.

Biology

The compound’s deuterated nature makes it useful in biological studies, particularly in tracing metabolic pathways and understanding the role of hydrogen atoms in biochemical reactions.

Medicine

In medicine, deuterated compounds like this one are explored for their potential to improve the pharmacokinetic properties of drugs, such as increased stability and reduced metabolic degradation.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials that require specific isotopic compositions.

Mechanism of Action

The mechanism of action of rac 1,2-Bis-palmitol-3-chloropropanediol-d5 involves its interaction with molecular targets through its functional groups. The deuterium atoms may influence the compound’s reactivity and stability, while the formyloxy and hexadecanoate groups interact with specific enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1-Chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) hexadecanoate: Similar structure but with a hydroxy group instead of a formyloxy group.

    (1-Chloro-1,1,2,3,3-pentadeuterio-3-methoxypropan-2-yl) hexadecanoate: Contains a methoxy group instead of a formyloxy group.

Uniqueness

This detailed article provides a comprehensive overview of rac 1,2-Bis-palmitol-3-chloropropanediol-d5, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1-chloro-1,1,2,3,3-pentadeuterio-3-formyloxypropan-2-yl) hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37ClO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)25-19(16-21)17-24-18-22/h18-19H,2-17H2,1H3/i16D2,17D2,19D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIJDVVJICNXGY-UOMOFSHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCC)OC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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